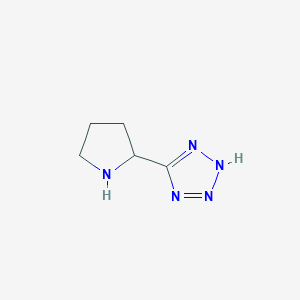

5-(Pyrrolidin-2-yl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Pyrrolidin-2-yl)-2H-tetrazole is an organic compound that features a tetrazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and catalysis. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)-2H-tetrazole can be achieved through several methods. One common approach involves the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative with styrene and divinylbenzene in the presence of porogens such as dodecanol and toluene . This method results in the formation of a monolithic column that can be used as an organocatalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow microreactors. These reactors offer advantages in terms of safety, sustainability, and ease of automation. The use of eco-friendly solvents like water-ethanol mixtures is also emphasized to ensure the process is environmentally benign .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Pyrrolidin-2-yl)-2H-tetrazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the tetrazole ring.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the tetrazole ring .

Applications De Recherche Scientifique

5-(Pyrrolidin-2-yl)-2H-tetrazole has several scientific research applications:

Biology: The compound’s stability and reactivity make it a useful scaffold in the design of biologically active molecules.

Medicine: Its potential as a drug candidate is being explored due to its ability to interact with various biological targets.

Mécanisme D'action

The mechanism of action of 5-(Pyrrolidin-2-yl)-2H-tetrazole involves its interaction with specific molecular targets. In catalytic applications, the compound acts as an organocatalyst, facilitating chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A versatile scaffold used in drug discovery for its ability to explore pharmacophore space due to sp3-hybridization.

Pyrrolidin-2-one: Known for its biological activity and used in the synthesis of various bioactive molecules.

Tetrazole Derivatives: These compounds share the tetrazole ring structure and are used in similar applications, including drug design and catalysis.

Uniqueness

5-(Pyrrolidin-2-yl)-2H-tetrazole is unique due to its combined pyrrolidine and tetrazole rings, which confer both stability and reactivity. This dual functionality makes it particularly valuable in asymmetric catalysis and the design of chiral molecules .

Activité Biologique

5-(Pyrrolidin-2-yl)-2H-tetrazole is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and applications as an organocatalyst. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a tetrazole moiety. The presence of these two functional groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as an organocatalyst in asymmetric reactions, facilitating the formation of chiral compounds by stabilizing transition states and lowering activation energies.

Key Mechanisms:

- Enzyme Interaction : It may modulate enzyme activity, impacting metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antihypertensive Effects : Recent studies have shown that derivatives of tetrazole compounds can act as angiotensin II receptor antagonists, demonstrating significant blood pressure-lowering effects .

- Antioxidant Properties : The compound has been evaluated for its free radical scavenging abilities, indicating potential use in combating oxidative stress .

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

-

Asymmetric Catalysis :

- This compound has been successfully used as a catalyst in asymmetric aldol reactions. It demonstrated high stereoselectivity and efficiency in synthesizing chiral compounds from aromatic aldehydes and ketones within microreactors.

- Antihypertensive Activity :

- Multicomponent Reactions :

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Log D | 0.69 |

| Polar Surface Area | 107 Ų |

| Efflux Ratio | NT |

| Unbound Brain-to-Plasma Ratio | <0.01 |

Propriétés

IUPAC Name |

5-pyrrolidin-2-yl-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.